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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Abstract
Rogaratinib (BAY 1163877) is a potent and selective, orally available, small-molecule pan-

inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2] Developed by

Bayer AG, it has been investigated as a promising anti-cancer therapeutic for various solid

tumors characterized by FGFR pathway alterations.[1][2][3] This technical guide provides a

comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and

clinical evaluation of Rogaratinib, with a focus on the experimental methodologies and

quantitative data relevant to researchers and drug development professionals.

Introduction: Targeting the FGFR Signaling Pathway
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in various cellular

processes, including proliferation, differentiation, migration, and angiogenesis. Aberrant

activation of this pathway, through FGFR gene amplification, mutations, or translocations, is a

known driver in a variety of human cancers. This makes the FGFRs attractive targets for

therapeutic intervention. Rogaratinib was developed as a highly selective inhibitor designed to

target the ATP-binding pocket of the FGFR kinase domain, thereby blocking downstream

signaling and inhibiting tumor growth.[1][2]
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The discovery of Rogaratinib was the result of a structure-based drug design and medicinal

chemistry optimization program. The core chemical scaffold of Rogaratinib is a

benzothiophenyl-pyrrolotriazine. The final molecule, 4-{[4-amino-6-(methoxymethyl)-5-(7-

methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1][4][5]triazin-7-yl]methyl}piperazin-2-

one, was identified as a lead candidate with a favorable preclinical profile.[1]

Drug Discovery Workflow
The discovery process for Rogaratinib followed a logical progression from initial hit

identification to lead optimization and preclinical evaluation.
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Rogaratinib Drug Discovery Workflow

Synthesis of Rogaratinib
The synthesis of Rogaratinib involves a convergent approach, with the key final step being a

Suzuki-Miyaura cross-coupling reaction.[1] While detailed, step-by-step protocols for the entire

synthesis are not publicly available, the general strategy involves the preparation of two key

intermediates: a benzothiophene-2-yl-boronic acid derivative and a functionalized pyrrolo[2,1-f]

[1][4][5]triazine core.

Key Synthetic Intermediates and Final Coupling Step
The large-scale synthesis of Rogaratinib utilizes a palladium-catalyzed Suzuki-Miyaura

coupling of a complex arylbromide with a benzothiophen-2-yl-boronic acid.[1]
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The medicinal chemistry synthesis of the benzothiophene core starts from a substituted

thiophenol, proceeds through an S-alkylation, and concludes with an intramolecular Friedel-

Crafts type condensation to form the five-membered ring.[1] The pyrrolo[2,1-f][1][4][5]triazine

core is also synthesized through a multi-step process.

Mechanism of Action and In Vitro Activity
Rogaratinib is an ATP-competitive inhibitor of the FGFR kinase domain. By binding to the ATP

pocket, it prevents the autophosphorylation and activation of the receptor, thereby inhibiting

downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are

critical for cell proliferation and survival.
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Inhibition of the FGFR Signaling Pathway by Rogaratinib

In Vitro Kinase and Cell-Based Assays
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The potency and selectivity of Rogaratinib have been characterized in a variety of in vitro

assays.

Table 1: In Vitro Kinase Inhibitory Activity of Rogaratinib

Kinase Target IC50 (nM)

FGFR1 1.8

FGFR2 <1

FGFR3 9.2

FGFR4 1.2

VEGFR2 120

Data sourced from Dana-Farber Cancer Institute.[4]

Table 2: In Vitro Cell Proliferation Inhibitory Activity of Rogaratinib

Cell Line Cancer Type FGFR Alteration GI50 (nM)

H1581 Lung Cancer FGFR1 amplified 36 - 244

DMS114 Lung Cancer FGFR1 amplified 36 - 244

Data sourced from MedChemExpress.

Preclinical Evaluation
In Vivo Efficacy in Xenograft Models
Rogaratinib has demonstrated significant anti-tumor efficacy in various cell line- and patient-

derived xenograft (PDX) models of cancers with FGFR alterations.[2] Efficacy has been

observed in models of lung, breast, colon, and bladder cancer.

Preclinical Pharmacokinetics
The pharmacokinetic profile of Rogaratinib has been evaluated in several preclinical species.
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Table 3: Preclinical Pharmacokinetic Parameters of Rogaratinib

Species Route
Clearance
(L/hr/kg)

Volume of
Distribution
(L/kg)

Oral
Bioavailabil
ity (%)

Terminal
Half-life (h)

Rat IV 0.78 0.54 - -

Rat PO - - 46 4.5

Dog IV 0.36 1.2 - -

Dog PO - - 35 3.8

Data sourced from Dana-Farber Cancer Institute.[4]

Clinical Development
Rogaratinib has been evaluated in several clinical trials for the treatment of various solid

tumors. A Phase 1 dose-escalation study established a recommended Phase 2 dose (RP2D) of

800 mg twice daily.[4] Clinical activity has been observed in patients with urothelial carcinoma,

head and neck squamous cell carcinoma, and non-small cell lung cancer, particularly in tumors

with high FGFR mRNA expression.[3][5][6]

Experimental Protocols
Radiometric Kinase Assay (General Protocol)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide

by the kinase.

Reaction Setup: In a microplate, combine the kinase (e.g., recombinant human FGFR1), a

substrate peptide (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of Rogaratinib in a

suitable kinase buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate, 10 mM

MnCl2).

Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP.

Incubation: Incubate the plate at room temperature for a defined period (e.g., 40 minutes).
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Termination: Stop the reaction by adding phosphoric acid.

Detection: Spot an aliquot of the reaction mixture onto a phosphocellulose filter membrane.

Wash the membrane to remove unincorporated [γ-³³P]-ATP.

Quantification: Measure the radioactivity remaining on the filter using a scintillation counter.

The amount of radioactivity is proportional to the kinase activity.

Data Analysis: Calculate the percent inhibition for each Rogaratinib concentration and

determine the IC50 value by fitting the data to a dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay (General
Protocol)
This assay determines the number of viable cells in culture based on the quantification of ATP.

Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

Compound Treatment: Treat the cells with a serial dilution of Rogaratinib and incubate for a

specified period (e.g., 72 hours).

Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent

to each well.

Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and

incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Luminescence Reading: Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore,

the number of viable cells. Calculate the percent viability relative to untreated control cells

and determine the GI50 value.

Patient-Derived Xenograft (PDX) Model (General
Protocol)
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Tumor Implantation: Surgically implant a small fragment of a patient's tumor subcutaneously

into an immunocompromised mouse (e.g., NOD/SCID).

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with

calipers at regular intervals.

Passaging: When the tumor reaches a certain size, excise it and passage it into new

recipient mice for cohort expansion.

Treatment: Once the tumors in the experimental cohort reach a specified volume, randomize

the mice into treatment and control groups. Administer Rogaratinib (or vehicle control) orally

at the desired dose and schedule.

Efficacy Evaluation: Continue to monitor tumor volume throughout the study. The primary

efficacy endpoint is often tumor growth inhibition.

Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors can be harvested

for analysis of target engagement (e.g., phosphorylation of FGFR and downstream effectors)

and other biomarkers.

Conclusion
Rogaratinib (BAY 1163877) is a potent and selective pan-FGFR inhibitor with a well-defined

mechanism of action and demonstrated preclinical and clinical activity in FGFR-driven cancers.

This technical guide provides a summary of the key data and experimental methodologies

related to its discovery and development, serving as a valuable resource for researchers in the

field of oncology and drug discovery. The continued investigation of Rogaratinib and other

FGFR inhibitors holds promise for providing new therapeutic options for patients with cancers

harboring FGFR alterations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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